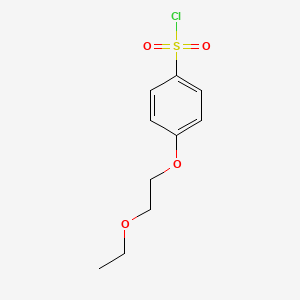

4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-ethoxyethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO4S/c1-2-14-7-8-15-9-3-5-10(6-4-9)16(11,12)13/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPYBXNRJJZNRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Ethoxyethoxy Benzene 1 Sulfonyl Chloride

Precursor Synthesis and Functionalization

The foundational step in synthesizing the target compound is the creation of an aryl precursor, specifically a 4-substituted benzene (B151609) derivative bearing the 2-ethoxyethoxy group. This ether linkage is crucial as it activates the benzene ring for the subsequent electrophilic substitution reaction.

The most common and direct route to prepare the necessary precursor, 1-(2-ethoxyethoxy)benzene, is through a Williamson ether synthesis. This method involves the reaction of a phenoxide with an appropriate alkyl halide. In a typical procedure, a salt of phenol (B47542), such as sodium phenoxide (generated by reacting phenol with a base like sodium hydroxide), is reacted with 2-chloroethyl ethyl ether. The phenoxide ion acts as a nucleophile, displacing the chloride from the alkyl halide to form the desired ether linkage. The resulting 1-(2-ethoxyethoxy)benzene serves as the direct substrate for the chlorosulfonation step. The reaction is generally carried out in a polar aprotic solvent to facilitate the nucleophilic substitution.

The primary "derivatization strategy" for the aryl precursor in this synthesis is the presence of the 2-ethoxyethoxy group itself. In the context of electrophilic aromatic substitution, such as chlorosulfonation, substituents on the benzene ring profoundly influence the reaction's regioselectivity and rate. Alkoxy groups, like the ethoxyethoxy group, are strong activating groups and are ortho-, para-directing. This electronic effect is due to the lone pairs of electrons on the oxygen atom adjacent to the ring, which can be donated into the aromatic system through resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the substitution. msu.edu This activation and directing effect ensures that the incoming chlorosulfonyl group (-SO₂Cl) is predominantly directed to the para position, opposite the bulky ether group, leading to the desired 4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride isomer with high selectivity.

Chlorosulfonation Reactions of Substituted Benzenes

Chlorosulfonation is a key reaction for introducing a sulfonyl chloride functional group onto an aromatic ring. nih.gov This process is a type of electrophilic aromatic substitution where the electrophile is derived from the sulfonating agent. stackexchange.com

The most direct and widely used method for converting 1-(2-ethoxyethoxy)benzene into its corresponding sulfonyl chloride is through reaction with chlorosulfonic acid (ClSO₃H). pageplace.de In this reaction, the aromatic compound is treated with an excess of chlorosulfonic acid, often in the presence of an inert solvent like dichloromethane (B109758) or chloroform (B151607) at reduced temperatures. chemicalbook.comresearchgate.net The reaction proceeds in two stages: an initial sulfonation to form the corresponding sulfonic acid, which is then converted to the sulfonyl chloride by reaction with additional chlorosulfonic acid. researchgate.netenvironmentclearance.nic.in

The yield and purity of this compound are highly dependent on the reaction parameters, particularly temperature and the stoichiometry of the reactants. nih.gov

Temperature: Chlorosulfonation is a highly exothermic reaction. nih.gov Maintaining a low temperature, typically between -5 °C and 0 °C, is crucial. chemicalbook.comgoogle.com Elevated temperatures can lead to the formation of undesirable by-products, including diphenylsulfones and polysulfonated compounds. pageplace.de A carefully controlled, slow addition of the aryl precursor to the chlorosulfonic acid is necessary to manage the heat generated and maintain the optimal temperature range. chemicalbook.com

Stoichiometry: The molar ratio of chlorosulfonic acid to the aryl substrate is a critical factor. A stoichiometric excess of chlorosulfonic acid is required to ensure the complete conversion of the intermediate sulfonic acid to the final sulfonyl chloride product. researchgate.net However, an overly large excess can promote side reactions. researchgate.net Typically, a molar ratio of 2.5 to 6.0 equivalents of chlorosulfonic acid to 1 equivalent of the benzene derivative is employed. google.com

Table 1: Effect of Reaction Parameters on Chlorosulfonation Yield

| Entry | Substrate:ClSO₃H Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield of Sulfonyl Chloride (%) |

| 1 | 1:2.5 | 0 | 2 | 75 |

| 2 | 1:4.0 | 0 | 2 | 90 |

| 3 | 1:4.0 | 25 | 2 | 65 (with significant by-products) |

| 4 | 1:6.0 | 0 | 2 | 88 |

Diphenylsulfone Formation: One of the major by-products is the corresponding diphenylsulfone. pageplace.deenvironmentclearance.nic.in This occurs when the intermediate arylsulfonic acid or the product aryl sulfonyl chloride reacts with another molecule of the electron-rich aryl precursor in an electrophilic aromatic substitution reaction. This side reaction is particularly prevalent at higher temperatures. pageplace.de

Polysulfonated Species: Given that the alkoxy group is strongly activating, there is a risk of introducing more than one sulfonyl chloride group onto the benzene ring, leading to polysulfonated products.

The formation of these by-products can be minimized by maintaining strict control over the reaction conditions. Keeping the temperature low throughout the reaction and the addition of the substrate is the most effective strategy. researchgate.net Additionally, using an appropriate solvent and ensuring a controlled, gradual addition of reactants can help maintain a low concentration of the reactive species at any given time, thereby favoring the desired monosulfonation reaction over side reactions. researchgate.net The use of certain inorganic salts as catalysts has also been reported to inhibit the progress of side reactions. google.com

Table 2: Influence of Temperature on By-product Formation in Chlorosulfonation

| Temperature (°C) | Monosulfonyl Chloride (%) | Diphenylsulfone (%) | Polysulfonated Products (%) |

| -5 to 0 | 90 | < 5 | < 2 |

| 25 | 65 | 20 | 5 |

| 50 | 40 | 35 | 10 |

Alternative Chlorosulfonation Reagents and Conditions

While direct chlorosulfonation with chlorosulfonic acid is a common method, alternative reagents and conditions have been developed to achieve this transformation, potentially under milder conditions or with different selectivity.

Thionyl chloride (SOCl₂) serves as a versatile reagent for the preparation of sulfonyl chlorides, typically from their corresponding sulfonic acids. The direct reaction of an arene with thionyl chloride to form a sulfonyl chloride is not a standard method. However, thionyl chloride is a key reagent in converting sulfonic acids, which can be synthesized from 4-(2-ethoxyethoxy)benzene, into the desired sulfonyl chloride.

For instance, a general procedure involves the treatment of a sodium arenesulfonate with thionyl chloride, often in the presence of a catalyst like dimethylformamide (DMF). The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active chlorinating agent. A suspension of the sodium sulfonate in an inert solvent such as methylene (B1212753) chloride or neat in DMF is treated with thionyl chloride and stirred, often at room temperature, until the reaction is complete. The product is then isolated by pouring the reaction mixture into ice water and extracting the sulfonyl chloride. prepchem.com

Another approach involves a one-pot synthesis where the arene is first sulfonated and then converted to the sulfonyl chloride. For example, 2-ethoxybenzene can be converted to 2-ethoxybenzenesulfonyl chloride by a sequence involving metallation with n-butyllithium, reaction with sulfur dioxide to form a lithium sulfinate, and subsequent treatment with thionyl chloride. chemicalbook.com This method, while not a direct chlorosulfonation, highlights the utility of thionyl chloride in the final chlorination step.

| Reagent System | Substrate | Catalyst/Conditions | Product | Reference |

| Thionyl chloride | Sodium arenesulfonate | Dimethylformamide | Arenesulfonyl chloride | prepchem.com |

| n-BuLi, SO₂, Thionyl chloride | 2-Ethoxybenzene | Diethyl ether, -78°C to 20°C | 2-Ethoxybenzenesulfonyl chloride | chemicalbook.com |

Oxidative chlorosulfonation provides a pathway to sulfonyl chlorides from sulfur-containing compounds in a lower oxidation state, such as thiols or disulfides. These methods are advantageous when the corresponding thiol is readily available. For the synthesis of this compound, the precursor would be 4-(2-ethoxyethoxy)thiophenol.

A variety of oxidizing systems in the presence of a chloride source can be employed. One such method involves the use of hydrogen peroxide in combination with a chlorinating agent like zirconium(IV) chloride for the rapid oxidative chlorination of thiols and disulfides. This reaction proceeds quickly and in high yield. orgsyn.org While a specific application to 4-(2-ethoxyethoxy)thiophenol is not detailed, the general applicability of this method suggests its potential.

Another reported oxidative chlorination protocol utilizes 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) as a mild and efficient reagent for the direct conversion of various sulfur compounds, including thiols, disulfides, and benzylic sulfides, into the corresponding arenesulfonyl chlorides with good to excellent yields.

| Oxidizing System | Substrate Type | Key Features | Potential Application |

| H₂O₂ / ZrCl₄ | Aryl and alkyl thiols, disulfides | Rapid reaction, high yields | Synthesis from 4-(2-ethoxyethoxy)thiophenol |

| DCDMH | Thiols, disulfides, benzylic sulfides | Mild conditions, good to excellent yields | Synthesis from 4-(2-ethoxyethoxy)thiophenol or related sulfides |

Indirect Synthetic Routes from Aryldiazonium Salts or Sulfonamides

Indirect routes offer valuable alternatives for the synthesis of this compound, particularly when the starting materials for these routes, such as the corresponding aniline (B41778) or sulfonamide, are more accessible than the parent arene for direct chlorosulfonation.

The Sandmeyer reaction is a well-established method for the conversion of an aromatic amine into a variety of functional groups via its diazonium salt. The synthesis of sulfonyl chlorides through this route involves the diazotization of an arylamine, followed by reaction with sulfur dioxide in the presence of a copper catalyst. nih.govdurham.ac.uk

For the synthesis of this compound, the starting material would be 4-(2-ethoxyethoxy)aniline. This aniline is first treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (typically 0-5 °C) to form the corresponding aryldiazonium chloride. icrc.ac.irresearchgate.net

The resulting diazonium salt solution is then added to a solution of sulfur dioxide, often dissolved in a solvent like acetic acid, containing a catalytic amount of copper(I) chloride or copper(II) chloride. nih.govdurham.ac.uk Modern variations of this procedure utilize stable sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO), which is a solid and easier to handle than gaseous SO₂. nih.govorganic-chemistry.org

A notable procedure generates sulfur dioxide in situ from the careful hydrolysis of thionyl chloride in water, which has been applied to the synthesis of substituted benzenesulfonyl chlorides. orgsyn.org This approach, however, can be capricious and may lead to the formation of aryl chloride as a significant byproduct. orgsyn.org

| Starting Material | Reagents | Key Intermediate | Product | Reference |

| 4-(2-Ethoxyethoxy)aniline | 1. NaNO₂, HCl2. SO₂, CuCl | 4-(2-Ethoxyethoxy)benzenediazonium chloride | This compound | nih.govdurham.ac.uk |

| 4-(2-Ethoxyethoxy)aniline | 1. t-BuONO2. DABSO, CuCl₂, HCl | 4-(2-Ethoxyethoxy)benzenediazonium salt | This compound | nih.govorganic-chemistry.org |

| 4-Amino-3-methoxybenzonitrile | 1. NaNO₂, HCl2. SOCl₂/H₂O (in situ SO₂) | 4-Cyano-2-methoxybenzenediazonium chloride | 4-Cyano-2-methoxybenzenesulfonyl chloride | orgsyn.org |

Primary sulfonamides can be converted back to the more reactive sulfonyl chlorides. This transformation is particularly useful in late-stage functionalization strategies in medicinal chemistry. The direct conversion of the stable sulfonamide group circumvents the often harsh conditions required for direct chlorosulfonation of complex molecules.

A modern and mild method for this conversion employs a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), as an activating agent. This reagent activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide, facilitating the formation of the sulfonyl chloride.

The reaction typically involves treating the primary sulfonamide, in this case, 4-(2-ethoxyethoxy)benzenesulfonamide, with the pyrylium salt in the presence of a chloride source, such as magnesium chloride. The reaction is conducted under mild conditions, for example, in tert-butanol (B103910) at elevated temperatures (e.g., 60 °C). This method is noted for its high selectivity towards the primary sulfonamide group and tolerance of a wide range of other functional groups.

| Starting Material | Activating Agent | Chloride Source | Conditions | Product |

| 4-(2-Ethoxyethoxy)benzenesulfonamide | Pyry-BF₄ | MgCl₂ | t-BuOH, 60 °C | This compound |

Reactivity and Mechanistic Studies of 4 2 Ethoxyethoxy Benzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Group

The sulfonyl chloride functional group is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. The general mechanism involves the attack of a nucleophile on the electron-deficient sulfur center, leading to the displacement of the chloride ion. The presence of the electron-donating 2-ethoxyethoxy group on the benzene (B151609) ring can modulate the reactivity of the sulfonyl chloride, though the fundamental reaction pathways remain consistent with those of other arylsulfonyl chlorides.

One of the most common and synthetically important reactions of 4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is widely used in medicinal chemistry to introduce the arylsulfonyl moiety into drug candidates. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which neutralizes the hydrochloric acid byproduct.

The general reaction is as follows:

With a primary amine: R-NH₂ + ClSO₂-Ar → R-NH-SO₂-Ar + HCl

With a secondary amine: R₂NH + ClSO₂-Ar → R₂N-SO₂-Ar + HCl

While specific studies detailing a wide range of amine reactions with this compound are not extensively documented in publicly available literature, the reactivity is expected to be analogous to other substituted benzenesulfonyl chlorides. For instance, a patent for the synthesis of the drug tamsulosin (B1681236) describes the reaction of a structurally similar sulfonyl chloride, R-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonyl chloride, with ammonia (B1221849) to form the corresponding sulfonamide. This reaction is carried out in a suitable solvent, and the ammonia acts as both the nucleophile and the base.

| Amine | Product | Typical Reaction Conditions | Expected Yield Range |

|---|---|---|---|

| Aniline (B41778) | N-phenyl-4-(2-ethoxyethoxy)benzenesulfonamide | Pyridine, Dichloromethane (B109758), 0 °C to room temperature | Good to Excellent |

| Diethylamine | N,N-diethyl-4-(2-ethoxyethoxy)benzenesulfonamide | Triethylamine, Tetrahydrofuran, 0 °C to room temperature | Good to Excellent |

| Ammonia | 4-(2-Ethoxyethoxy)benzenesulfonamide | Aqueous or gaseous ammonia in an organic solvent | Good |

This compound reacts with alcohols and phenols to form sulfonate esters. This reaction is another cornerstone of its synthetic utility, as sulfonate esters are excellent leaving groups in their own right, often used to activate hydroxyl groups for subsequent nucleophilic substitution or elimination reactions. The reaction is typically performed in the presence of a base like pyridine, which acts as a catalyst and an acid scavenger.

The general reaction is as follows:

R-OH + ClSO₂-Ar → R-O-SO₂-Ar + HCl

The reaction with phenols is generally facile, and a variety of substituted phenols can be used. The reaction conditions are typically mild, involving stirring the reactants in a suitable solvent at or slightly above room temperature.

| Alcohol/Phenol (B47542) | Product | Typical Reaction Conditions | Expected Yield Range |

|---|---|---|---|

| Phenol | Phenyl 4-(2-ethoxyethoxy)benzenesulfonate | Pyridine, Dichloromethane, room temperature | Excellent |

| Ethanol | Ethyl 4-(2-ethoxyethoxy)benzenesulfonate | Triethylamine, Dichloromethane, 0 °C to room temperature | Good |

| 4-Nitrophenol | 4-Nitrophenyl 4-(2-ethoxyethoxy)benzenesulfonate | Pyridine, Chloroform (B151607), room temperature | Good to Excellent |

The reaction of sulfonyl chlorides with sulfur nucleophiles, such as thiols, can lead to a variety of products depending on the reaction conditions. The direct nucleophilic substitution by a thiolate anion (RS⁻) on the sulfonyl chloride would be expected to yield a thiosulfonate ester (ArSO₂-SR). This reaction proceeds via the same S-centered nucleophilic attack as with amines and alcohols.

However, the chemistry of sulfonyl chlorides with thiols is complex, and other reaction pathways can dominate. For instance, in the presence of a reducing agent, sulfonyl chlorides can be converted to thiophenols. Conversely, under oxidative conditions, thiols can be converted to sulfonyl chlorides. The direct formation of thiosulfonate esters from sulfonyl chlorides and thiols is a known transformation, though it can be complicated by side reactions such as the formation of disulfides (RSSR) from the oxidation of the starting thiol.

| Nucleophile | Expected Product | Typical Reaction Conditions | Note |

|---|---|---|---|

| Thiophenol | S-Phenyl 4-(2-ethoxyethoxy)benzenethiosulfonate | Base (e.g., triethylamine or sodium thiophenolate), inert solvent (e.g., THF, CH₂Cl₂) | Reaction may be accompanied by the formation of diphenyl disulfide. |

Role as an Electrophilic Reagent in Carbon-Carbon Bond Formation

Beyond its reactions with heteroatom nucleophiles, this compound can also serve as an electrophile in reactions that form new carbon-carbon bonds. These transformations expand the synthetic utility of this compound from a simple building block for sulfonamides and sulfonate esters to a reagent for the construction of more complex carbon skeletons.

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), this compound can act as a sulfonylating agent in Friedel-Crafts type reactions. In this reaction, the sulfonyl chloride acylates an electron-rich aromatic ring, leading to the formation of a diaryl sulfone. The electrophile is a sulfonyl cation or a complex of the sulfonyl chloride with the Lewis acid.

The general reaction is as follows:

Ar'-H + ClSO₂-Ar → Ar'-SO₂-Ar + HCl

For this reaction to be effective, the aromatic substrate (Ar'-H) must be activated, meaning it should possess electron-donating groups. The 4-(2-ethoxyethoxy) group on the sulfonyl chloride is also electron-donating, which might slightly decrease the electrophilicity of the sulfonyl group compared to an unsubstituted benzenesulfonyl chloride. Nevertheless, with a sufficiently reactive aromatic partner, the reaction is expected to proceed.

| Aromatic Substrate | Product | Typical Catalyst | Typical Solvent |

|---|---|---|---|

| Anisole | 4-(2-Ethoxyethoxy)phenyl 4-methoxyphenyl (B3050149) sulfone | AlCl₃ | Dichloromethane or nitrobenzene |

| Toluene | 4-(2-Ethoxyethoxy)phenyl tolyl sulfone | FeCl₃ | Carbon disulfide |

A more modern and highly significant application of arylsulfonyl chlorides in carbon-carbon bond formation is their use in palladium-catalyzed cross-coupling reactions. Specifically, they can serve as arylating agents in a process known as desulfinative C-H arylation. In this reaction, the sulfonyl chloride couples with a C-H bond of another aromatic or heteroaromatic compound, with the extrusion of sulfur dioxide. nih.govrsc.org

This type of reaction offers a powerful alternative to traditional cross-coupling methods that often rely on pre-functionalized starting materials like aryl halides or boronic acids. The reaction is typically catalyzed by a palladium complex and requires a base. A variety of heteroarenes, including furans, pyrroles, thiophenes, and indoles, have been shown to undergo efficient C-H arylation with benzenesulfonyl chlorides under these conditions. nih.gov

The general reaction is as follows:

Ar'-H + ClSO₂-Ar → Ar'-Ar + SO₂ + HCl

The reaction proceeds via a catalytic cycle that is thought to involve the oxidative addition of the arylsulfonyl chloride to a Pd(0) species, followed by extrusion of SO₂ to form an arylpalladium(II) intermediate. This intermediate then reacts with the C-H bond of the coupling partner, and subsequent reductive elimination affords the biaryl product and regenerates the Pd(0) catalyst.

| Heteroarene | Product | Typical Catalyst System | Typical Solvent |

|---|---|---|---|

| Benzofuran | 2-(4-(2-Ethoxyethoxy)phenyl)benzofuran | Pd(OAc)₂, P(Cy)₃, K₂CO₃ | Dioxane or Toluene |

| 1-Methylindole | 2-(4-(2-Ethoxyethoxy)phenyl)-1-methylindole | PdCl₂(CH₃CN)₂, Li₂CO₃ | Diethyl carbonate |

| Thiophene | 2-(4-(2-Ethoxyethoxy)phenyl)thiophene | Pd(OAc)₂, SPhos, K₂CO₃ | Toluene |

Radical Sulfonylation Reactions with Unsaturated Compounds

The radical sulfonylation of unsaturated compounds, such as alkenes and alkynes, represents a powerful method for forming carbon-sulfur bonds. In this process, the sulfonyl chloride acts as a precursor to a sulfonyl radical (RSO₂•), which then adds across a carbon-carbon multiple bond. The generation of the key sulfonyl radical from an arylsulfonyl chloride, such as this compound, can be initiated through various methods, including photoredox catalysis, transition-metal catalysis, and metal-free conditions.

Visible-light photoredox catalysis is a common strategy where a photocatalyst, upon absorbing light, initiates a single-electron transfer (SET) process. This can lead to the abstraction of the chlorine atom from the sulfonyl chloride to generate the reactive arylsulfonyl radical. Similarly, transition-metal complexes, notably those of copper, can facilitate the homolytic cleavage of the S-Cl bond through an atom transfer radical addition (ATRA) mechanism. In this process, a lower oxidation state metal complex (e.g., Cu(I)) abstracts the chlorine atom to form the sulfonyl radical and a higher oxidation state metal-chloride species (e.g., Cu(II)Cl).

Recent advancements have also established metal-free conditions for these reactions. For instance, the formation of an electron donor-acceptor (EDA) complex between an electron-rich species, like Hantzsch ester or an amine, and the arylsulfonyl chloride can facilitate the generation of the sulfonyl radical upon irradiation with visible light.

Once generated, the 4-(2-ethoxyethoxy)phenylsulfonyl radical adds to the unsaturated C-C bond of the substrate. The regioselectivity of this addition is dictated by the formation of the most stable alkyl radical intermediate. This intermediate then undergoes further reaction, typically chlorine atom transfer from another molecule of the sulfonyl chloride or from the metal-halide complex, to yield the final β-chloro sulfone product and propagate the radical chain.

The versatility of this method allows for the sulfonylation of a wide range of unsaturated compounds, including terminal and internal alkenes, styrenes, and acrylates, providing access to a diverse array of functionalized sulfones.

Mechanistic Insights into Sulfonylation Processes

Investigation of Reaction Intermediates

The central intermediate in the radical sulfonylation reactions of this compound is the 4-(2-ethoxyethoxy)phenylsulfonyl radical . The formation and fate of this radical dictate the course of the reaction. Spectroscopic studies and trapping experiments on analogous systems have confirmed the presence of sulfonyl radicals as key intermediates.

The generation of the sulfonyl radical from the sulfonyl chloride precursor is the initiation step. In metal-free, photocatalytic systems utilizing an amine, the mechanism is proposed to involve the formation of an electron donor-acceptor (EDA) complex. Upon photoexcitation, a single electron is transferred from the donor (amine) to the sulfonyl chloride acceptor. This results in the formation of a radical anion of the sulfonyl chloride, which rapidly fragments by cleaving the S-Cl bond to release a chloride anion and the desired sulfonyl radical.

In copper-catalyzed systems, the intermediate is a copper(I) complex which reacts with the sulfonyl chloride. The operative mechanism is an atom transfer process where the chlorine atom is transferred to the copper center, oxidizing it from Cu(I) to Cu(II)Cl, while concurrently generating the sulfonyl radical.

Following its generation, the sulfonyl radical adds to the alkene, forming a new carbon-centered radical adduct. This β-sulfonyl alkyl radical is another crucial, short-lived intermediate. The final step in the chain process involves this alkyl radical abstracting a chlorine atom to form the product. The chlorine atom donor is typically the starting sulfonyl chloride in a chain reaction or the Cu(II)Cl species in a catalytic cycle, which regenerates the Cu(I) catalyst. The detection or trapping of these alkyl radical intermediates provides strong evidence for the proposed radical pathway.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reaction pathways, transition states, and energetics of sulfonylation reactions that are often difficult to probe experimentally. For the radical addition of an arylsulfonyl radical to an alkene, computational studies focus on elucidating the structure and energy of the transition state for the C-S bond-forming step.

Studies on the addition of sulfonyl radicals to various alkenes, such as substituted styrenes, show that the reaction proceeds via a single transition state. The calculations reveal that the sulfonyl radical acts as an electrophilic radical, and the reaction barrier is lowered by electron-donating substituents on the alkene. The transition state involves the approach of the sulfur atom of the radical to one of the sp² carbon atoms of the double bond.

Calculations of activation energies (ΔE‡) and reaction enthalpies (ΔHr) provide quantitative data on the feasibility and thermodynamics of the process. The addition of sulfonyl radicals to C=C double bonds is typically characterized by low activation barriers and is highly exothermic, confirming the high reactivity of this intermediate. These computational findings support the experimental observation that sulfonyl radical additions are generally efficient and rapid processes. The data also helps to explain the regioselectivity, as calculations can compare the activation barriers for addition to either carbon of the double bond, showing that the pathway leading to the more stable radical adduct is significantly favored.

Applications of 4 2 Ethoxyethoxy Benzene 1 Sulfonyl Chloride in Academic Research

Precursor in Advanced Organic Synthesis

The reactivity of the sulfonyl chloride group makes 4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride a valuable precursor in various organic transformations. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is fundamental to its application in the synthesis of more complex molecular architectures.

Synthesis of Complex Organic Molecules and Heterocyclic Systems

While specific examples detailing the synthesis of highly complex, multi-chiral natural products using this compound are not extensively documented in publicly available literature, its utility can be inferred from the well-established chemistry of arylsulfonyl chlorides. The ethoxyethoxy substituent can impart improved solubility in organic solvents, which is a crucial factor in multi-step synthesis.

In the realm of heterocyclic chemistry, arylsulfonyl chlorides are instrumental in the construction of various ring systems. For instance, they are employed in N-functionalization of nitrogen-containing heterocycles, which can influence their biological activity and physical properties. The synthesis of novel sulfonamide derivatives, some of which possess heterocyclic moieties, is a prominent area of research in medicinal chemistry, and this compound serves as a key reagent in such endeavors.

Functionalization of Polymeric and Supramolecular Structures

The ability to introduce the 4-(2-ethoxyethoxy)benzenesulfonyl group onto larger molecular scaffolds is a key application of this compound. This functionalization can dramatically alter the properties of the parent molecule, such as its solubility, thermal stability, and interaction with other molecules.

In polymer chemistry, post-polymerization modification is a powerful tool for creating functional materials. Polymers with nucleophilic side chains (e.g., hydroxyl or amine groups) can be readily functionalized by reacting with this compound. This process attaches the sulfonyl group and its associated ethoxyethoxy tail to the polymer backbone, thereby modifying the polymer's surface properties or bulk characteristics. For example, this functionalization can be used to prepare polymer-supported catalysts or reagents.

Similarly, in supramolecular chemistry, the introduction of the 4-(2-ethoxyethoxy)benzenesulfonyl moiety onto macrocycles like calixarenes or cyclodextrins can enhance their guest-binding capabilities and solubility. The ethoxyethoxy chain can provide additional binding sites for guest molecules through hydrogen bonding and van der Waals interactions.

Development of Novel Materials for Chemical Applications

The unique combination of a reactive sulfonyl group and a polar side chain makes this compound an attractive component in the design of new materials with tailored properties for specific chemical applications.

Integration into Polymer Design (e.g., Ion Exchange Membranes, Fuel Cells)

A significant area of application for this compound is in the synthesis of sulfonated polymers for use in ion exchange membranes, particularly for fuel cells. The sulfonyl group, after hydrolysis of the chloride, provides the acidic site necessary for proton conduction. The ethoxyethoxy group can contribute to the membrane's hydration level and morphology, which are critical factors for efficient ion transport.

For instance, polymers like poly(ether ether ketone) (PEEK) can be sulfonated using reagents such as this compound to produce proton-conducting membranes. The degree of sulfonation and the nature of the sulfonating agent directly impact the membrane's properties, including its ion exchange capacity (IEC), water uptake, and proton conductivity. The flexible ethoxyethoxy side chain may help in creating well-defined hydrophilic domains within the polymer matrix, facilitating proton transport while maintaining the mechanical integrity of the membrane.

Table 1: Properties of conceptual sulfonated polymers for fuel cell membranes

| Polymer Backbone | Sulfonating Agent | Potential Ion Exchange Capacity (meq/g) | Expected Water Uptake | Anticipated Proton Conductivity (S/cm) |

|---|---|---|---|---|

| Poly(ether ether ketone) | This compound | 1.5 - 2.5 | Moderate to High | > 0.1 |

| Polystyrene | This compound | 1.0 - 2.0 | Moderate | > 0.05 |

Role in Supramolecular Chemistry and Molecular Recognition

In supramolecular chemistry, the precise arrangement of molecules to form larger, functional structures is a key goal. This compound can be used to modify host molecules, such as calixarenes, to create receptors with enhanced affinity and selectivity for specific guest molecules. The sulfonate group can act as a binding site for cationic guests, while the ethoxyethoxy chain can provide a solvophilic environment or additional interaction points. These modified hosts can be used in sensing, separation, and catalysis.

Application in Synthesis of Analytical Reagents or Sensor Components (non-clinical)

The reactivity of the sulfonyl chloride group allows for its incorporation into molecules designed for analytical purposes. For example, it can be used to synthesize chromogenic or fluorogenic reagents that undergo a detectable change upon reaction with a specific analyte.

Table 2: Potential applications in analytical chemistry

| Application Area | Role of this compound | Principle of Operation |

|---|---|---|

| Chromatography | Derivatizing agent for analytes with primary or secondary amine groups. | Increases detectability (e.g., UV or fluorescence) and improves chromatographic separation. |

| Ion-Selective Electrodes | Precursor for the ionophore or the ion-exchange sites in the membrane. | Potentiometric response based on the selective binding of target ions to the functionalized membrane. |

| Molecular Imprinting | Functional monomer that interacts with the template molecule during polymerization. | Creates specific recognition sites in a polymer matrix for the selective binding of a target analyte. |

Catalysis and Ligand Design

The structural attributes of this compound make it a valuable building block in the fields of catalysis and ligand design. The sulfonyl group is a key component in creating ligands with specific electronic and steric properties, which can modulate the activity and selectivity of metal catalysts.

The primary application in this area is the synthesis of sulfonamide- and sulfonate ester-based ligands. The sulfonyl chloride moiety readily reacts with primary and secondary amines or alcohols, which are common functional groups on ligand scaffolds, to form stable sulfonamide or sulfonate ester linkages, respectively. This reaction provides a straightforward method for incorporating the 4-(2-ethoxyethoxy)phenylsulfonyl group into a wide array of ligand backbones.

The ethoxyethoxy group offers a distinct advantage by enhancing the solubility of the resulting metal complexes in various organic solvents, which is often a critical factor for homogeneous catalysis. Researchers can systematically modify ligand properties by introducing this particular sulfonyl group. For example, its electronic influence can alter the electron density at the metal center, thereby fine-tuning the catalytic activity for specific transformations like cross-coupling reactions or asymmetric hydrogenation.

Below is a table illustrating potential synthetic pathways for creating diverse sulfonyl-containing ligands from this compound.

| Ligand Backbone Reactant | Functional Group | Resulting Linkage | Potential Ligand Class |

| (R)-1,2-Diaminocyclohexane | Primary Amine | Sulfonamide | Chiral Diamine Ligand |

| 2-(Diphenylphosphino)aniline | Primary Amine | Sulfonamide | Phosphine-Amine Ligand |

| (S)-BINOL | Hydroxyl | Sulfonate Ester | Chiral Diol-derived Ligand |

| 8-Hydroxyquinoline | Hydroxyl | Sulfonate Ester | N,O-Bidentate Ligand |

This table is illustrative of the synthetic possibilities and does not represent specific experimental outcomes.

Derivatives of this compound, particularly sulfonamides, are actively explored for their potential in organocatalysis. Sulfonamides derived from chiral amines can function as Brønsted acid catalysts or as hydrogen-bond donors to activate substrates and control stereoselectivity in a variety of organic reactions.

The N-H proton of the sulfonamide group has a tunable acidity based on the substituents on both the nitrogen and the sulfur atoms. The 4-(2-ethoxyethoxy)phenyl group exerts a specific electronic effect on the sulfur atom, which in turn modulates the pKa of the N-H proton. This allows for the rational design of organocatalysts with tailored acidity for specific applications, such as in Friedel-Crafts reactions, aldol (B89426) reactions, or Diels-Alder reactions. The flexible ethoxyethoxy chain can also play a role in establishing secondary interactions within the catalyst-substrate complex, potentially influencing enantioselectivity.

Probes for Chemical Biology Studies (non-clinical, non-therapeutic)

In the field of chemical biology, this compound is a useful scaffold for constructing chemical probes designed to investigate biological systems without a therapeutic purpose. The sulfonyl chloride group acts as a reactive handle for conjugation to other molecules of interest.

The compound can be used to link the 4-(2-ethoxyethoxy)phenyl group to a fluorophore. Many fluorescent dyes are functionalized with amine or hydroxyl groups, which can readily react with the sulfonyl chloride to form a stable sulfonamide or sulfonate ester bond. This process effectively "tags" the fluorophore.

The inclusion of the ethoxyethoxy moiety can be particularly beneficial in this context. It can improve the aqueous solubility of otherwise hydrophobic fluorescent dyes, making them more suitable for use in biological buffers and cellular environments. Furthermore, this group can act as a non-perturbing spacer, distancing the fluorophore from a conjugated biomolecule to minimize quenching or steric hindrance. These tailored fluorescent probes are essential tools for visualizing cellular components and processes through techniques like fluorescence microscopy. ed.ac.uk

| Fluorophore Core | Reactive Group | Application of Resulting Probe |

| Coumarin | Amine | pH sensing, Ion detection |

| Fluorescein (B123965) | Amine/Hydroxyl | Protein labeling, pH measurement nih.gov |

| BODIPY | Amine | Imaging of lipids and membranes |

| Rhodamine | Amine | High-photostability imaging |

This table outlines potential conjugations to create fluorescent labels.

A critical challenge in chemical biology and drug discovery is the identification of the cellular targets of bioactive small molecules. nih.gov this compound can be incorporated into chemical probes designed for this purpose, such as in affinity-based protein profiling (AfBPP).

The sulfonyl chloride itself can act as a moderately reactive electrophile capable of covalently binding to nucleophilic residues (e.g., lysine, tyrosine, serine) on protein targets. Alternatively, it can be used as a synthetic handle to construct more complex probes. For instance, it can be reacted with a molecule containing a linker and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry). The resulting probe can then be used in cellular lysates or living cells to label its protein targets. Following labeling, the reporter tag allows for the enrichment and subsequent identification of the target proteins via mass spectrometry. nih.gov The ethoxyethoxy group can aid in maintaining the probe's solubility and bioavailability during these experiments.

Spectroscopic and Advanced Analytical Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns (multiplicity). The ¹³C NMR spectrum indicates the number of unique carbon environments.

For 4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride, the spectra are predicted to show characteristic signals corresponding to the ethoxy group, the ethylene (B1197577) glycol linker, and the para-substituted benzene (B151609) ring. While specific experimental data for the title compound is not widely published, analysis of closely related structures and established chemical shift principles allows for a precise prediction of the expected spectral features.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | 1.25 | triplet | 7.0 | 3H |

| H-b | 3.60 | quartet | 7.0 | 2H |

| H-c | 3.85 | triplet | 4.8 | 2H |

| H-d | 4.25 | triplet | 4.8 | 2H |

| H-e | 7.05 | doublet | 8.8 | 2H |

| H-f | 7.95 | doublet | 8.8 | 2H |

Interactive Data Table: Click on headers to sort.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C-a | 15.1 |

| C-b | 66.8 |

| C-c | 68.5 |

| C-d | 69.5 |

| C-e | 114.8 |

| C-f | 129.5 |

| C-g | 135.0 (Quaternary) |

| C-h | 163.5 (Quaternary) |

Interactive Data Table: Click on headers to sort.

The ¹H NMR spectrum is defined by two doublets in the aromatic region (H-e, H-f), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl chloride group (H-f) are shifted significantly downfield compared to those ortho to the electron-donating ether group (H-e). The aliphatic side chain presents a clear pattern: a triplet (H-a) and quartet (H-b) for the terminal ethoxy group, and two distinct triplets (H-c, H-d) for the two methylene (B1212753) groups of the ethoxy linker, confirming their non-equivalent chemical environments.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the molecular framework.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, key COSY correlations would be observed between:

H-a (CH₃) and H-b (CH₂) of the ethyl group.

H-c and H-d of the central ethoxy linker.

H-e and H-f on the aromatic ring, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom that bears protons. For example, the proton signal at δ 7.05 (H-e) would show a cross-peak with the carbon signal at δ 114.8 (C-e).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). This is vital for connecting molecular fragments, especially across quaternary carbons or heteroatoms. Key HMBC correlations would include:

A correlation from the methylene protons H-d (δ 4.25) to the aromatic quaternary carbon C-h (δ 163.5), confirming the ether linkage to the ring.

Correlations from aromatic protons H-e (δ 7.05) to the quaternary carbon C-g (δ 135.0), which is attached to the sulfonyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural insights through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental formula. For the molecule C₁₀H₁₃ClO₄S, the exact mass is a unique value that distinguishes it from other molecules with the same nominal mass.

Predicted HRMS Data

| Ion Formula | Adduct | Calculated m/z |

| [C₁₀H₁₃³⁵ClO₄S] | [M+H]⁺ | 265.0296 |

| [C₁₀H₁₃³⁵ClO₄S] | [M+Na]⁺ | 287.0115 |

Interactive Data Table: Click on headers to sort.

The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M (containing ³⁵Cl) and M+2 (containing ³⁷Cl) peaks. An experimental mass measurement matching the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides detailed information about the molecular structure by revealing the weakest bonds and most stable fragments.

The fragmentation of this compound would likely proceed through several key pathways, including cleavage at the sulfonyl chloride group and along the ether side chain.

Predicted Major Fragment Ions in MS/MS

| Proposed Fragment m/z | Proposed Formula | Neutral Loss |

| 199.05 | [C₁₀H₁₃O₂S]⁺ | SO₂ |

| 185.03 | [C₈H₉O₃S]⁺ | C₂H₄O |

| 171.02 | [C₇H₇O₃S]⁺ | C₃H₆O |

| 157.00 | [C₆H₅O₃S]⁺ | C₄H₈O |

Interactive Data Table: Click on headers to sort.

Common fragmentation pathways for substituted benzenesulfonyl compounds often involve the loss of SO₂ or the chloride radical. Cleavage of the ether bonds in the side chain is also expected, leading to fragments corresponding to the loss of ethylene oxide (C₂H₄O) or other neutral species.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The spectrum of this compound would be dominated by strong absorptions corresponding to the S=O bonds of the sulfonyl chloride group, the C-O bonds of the ether linkages, and vibrations of the aromatic ring. Data from analogous compounds like 4-methoxybenzenesulfonyl chloride and benzenesulfonyl chloride provide a reliable basis for assigning these vibrational modes.

Predicted IR & Raman Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Ar-H | Stretching | 3100-3000 | Medium |

| C-H (aliphatic) | Stretching | 2980-2850 | Medium-Strong |

| S=O | Asymmetric Stretching | ~1380 | Strong (IR) |

| S=O | Symmetric Stretching | ~1180 | Strong (IR) |

| C-O-C | Asymmetric Stretching | ~1250 | Strong (IR) |

| Ar C=C | Ring Stretching | 1600, 1500 | Medium |

| S-Cl | Stretching | ~570 | Medium |

Interactive Data Table: Click on headers to sort.

The most prominent features in the IR spectrum would be the very strong asymmetric and symmetric stretching bands of the sulfonyl group (S=O) at approximately 1380 cm⁻¹ and 1180 cm⁻¹, respectively. A strong band around 1250 cm⁻¹ would confirm the presence of the aryl-alkyl ether C-O bond. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the S-Cl bond.

Characteristic Vibrations of Sulfonyl Chloride and Ether Linkages

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the vibrational modes of specific bonds. For this compound, the most diagnostic vibrations are associated with the sulfonyl chloride (-SO₂Cl) and the aryl ether (Ar-O-R) moieties.

The sulfonyl chloride group exhibits two very strong and characteristic stretching vibrations corresponding to the symmetric and asymmetric modes of the S=O bonds. acdlabs.com These bands are typically found in well-defined regions of the mid-infrared spectrum. The asymmetric stretch appears at a higher frequency than the symmetric stretch. Arylsulfonyl chlorides consistently show a strong S-Cl stretching mode in the far-infrared or low-frequency Raman region. cdnsciencepub.com

The ether linkages, specifically the aryl alkyl ether and the aliphatic ether within the 2-ethoxyethoxy side chain, also produce characteristic C-O stretching bands. Aryl alkyl ethers typically display two distinct stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. blogspot.comquimicaorganica.org The aliphatic C-O-C linkage shows a strong asymmetric stretch. spectroscopyonline.com The presence of these combined features in a spectrum would strongly indicate the molecular structure of this compound.

Below is a table summarizing the expected characteristic vibrational frequencies for the key functional groups based on data from analogous compounds.

Table 1. Expected Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1410 | Strong |

| Symmetric S=O Stretch | 1166 - 1204 | Strong | |

| Aryl Alkyl Ether (Ar-O-CH₂) | Asymmetric C-O-C Stretch | 1200 - 1250 | Strong |

| Symmetric C-O-C Stretch | 1010 - 1050 | Medium-Strong | |

| Aliphatic Ether (-CH₂-O-CH₂) | Asymmetric C-O-C Stretch | 1070 - 1150 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. wikipedia.orgresearchpublish.com

For a compound like this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its chemical connectivity and detailed insight into its molecular conformation and intermolecular interactions in the solid state.

The primary and often most challenging prerequisite for single-crystal X-ray analysis is the cultivation of a high-quality single crystal of sufficient size (typically >0.1 mm in all dimensions). wikipedia.orgnih.gov For small organic molecules, several common crystallization techniques are employed to slowly bring a solution to a state of supersaturation, allowing for ordered crystal lattice formation. nih.gov

Common Crystal Growth Methods:

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a controlled environment. This gradually increases the concentration to the point of supersaturation, inducing crystallization. mit.edu

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled gradually. As the temperature decreases, the solubility of the compound drops, leading to a supersaturated state and subsequent crystal growth. mit.edu This method is effective for compounds that show a significant change in solubility with temperature. rsc.org

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent." The anti-solvent, in which the compound is insoluble but which is miscible with the solvent, slowly diffuses in the vapor phase into the compound's solution, reducing its solubility and promoting crystal growth. rochester.edu Liquid-liquid diffusion, where the anti-solvent is carefully layered on top of the solution, is a related technique. mit.edu

Once a suitable crystal is obtained, the process of structural analysis begins. The crystal is mounted on a diffractometer, where it is irradiated with a monochromatic X-ray beam. malvernpanalytical.com A detector records the positions and intensities of the thousands of diffracted X-rays, creating a unique diffraction pattern. wikipedia.org The subsequent steps involve:

Unit Cell Determination: The geometry of the diffraction pattern is used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice. researchpublish.com

Data Collection: The crystal is rotated in the X-ray beam to measure the intensity of a comprehensive set of reflections.

Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map, which reveals a preliminary model of the molecular structure. wikipedia.org

Structure Refinement: The initial atomic positions are refined against the experimental diffraction data to produce a final, highly accurate and detailed three-dimensional model of the molecule. researchpublish.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride at the molecular level. These calculations provide a detailed picture of the electron distribution and orbital energies, which are key determinants of the compound's chemical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For aromatic sulfonyl chlorides, the HOMO is typically localized on the benzene (B151609) ring, while the LUMO is often centered on the sulfonyl chloride group and the aromatic ring. The presence of the electron-donating ethoxyethoxy group at the para position is expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity towards electrophiles. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the charge transfer interactions that can occur within the molecule. stmjournals.in

Table 1: Illustrative Frontier Orbital Energies for a Substituted Benzenesulfonyl Chloride

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily located on the sulfonyl chloride group and benzene ring, indicating the site for nucleophilic attack. |

| HOMO | -7.2 | Concentrated on the benzene ring and the ether oxygen atoms, representing the primary electron-donating region. |

| Energy Gap | 5.7 | Indicates the molecule's kinetic stability and reactivity. |

Note: The data in this table is illustrative and based on typical values for similar aromatic sulfonyl chlorides. Specific values for this compound would require dedicated quantum chemical calculations.

The distribution of electron density within this compound is uneven due to the presence of electronegative atoms like oxygen, chlorine, and sulfur. This charge distribution can be visualized using molecular electrostatic potential (MEP) maps. These maps display the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, regions with a negative electrostatic potential (often colored red or yellow) are susceptible to electrophilic attack, while areas with a positive potential (usually colored blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the ethoxyethoxy and sulfonyl groups would exhibit negative potentials, whereas the sulfur atom of the sulfonyl chloride group and the hydrogen atoms would show positive potentials. This makes the sulfur atom the primary site for nucleophilic attack, a key step in its reactions to form sulfonamides or sulfonate esters.

Reaction Pathway Modeling and Energy Profiles

Computational modeling allows for the exploration of reaction mechanisms by mapping out the energy landscape of a chemical transformation. This involves identifying transition states and intermediates to understand the feasibility and kinetics of a reaction.

The synthesis of this compound and its subsequent reactions, such as with amines to form sulfonamides, proceed through transition states. A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. Computational methods can be employed to locate the geometry and energy of these transition states. For the reaction of a sulfonyl chloride with a nucleophile, the transition state would involve the partial formation of a new bond between the nucleophile and the sulfur atom, and the partial breaking of the sulfur-chlorine bond.

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state indeed connects the reactants and products. The IRC path traces the minimum energy pathway from the transition state downhill to the corresponding reactant and product, thus validating the proposed reaction mechanism. For the sulfonylation reaction, an IRC calculation would illustrate the trajectory of the atoms as the nucleophile approaches the sulfonyl chloride and the chloride ion departs.

Molecular Dynamics Simulations (e.g., for Supramolecular Interactions)

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com While quantum chemical calculations are often performed on single molecules in the gas phase, MD simulations can model the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. mdpi.com

For this compound, MD simulations could be employed to investigate its interactions with solvent molecules, which can significantly influence reaction rates and mechanisms. researchgate.net Furthermore, if this molecule were to be part of a larger supramolecular assembly, such as a host-guest complex or a self-assembled monolayer, MD simulations could provide insights into the structure, dynamics, and stability of such systems. These simulations can reveal information about intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern these complex structures.

Future Directions and Emerging Research Avenues

Exploration of More Sustainable and Green Synthetic Routes

Traditional synthesis of aryl sulfonyl chlorides often involves chlorosulfonation of the corresponding aromatic compound using an excess of chlorosulfonic acid. orgsyn.orggoogle.com This method, while effective, presents environmental and safety challenges, including the use of a highly corrosive reagent and the generation of acidic byproducts. google.com Consequently, a key area of future research is the development of more sustainable "green" synthetic pathways.

Modern approaches focus on minimizing hazardous waste and improving atom economy. For sulfonyl chlorides, these green methods include:

Oxyhalogenation in Water : A promising technique involves the oxyhalogenation of thiols or disulfides using reagents like oxone-KX (where X is a halogen) in water, which serves as a benign solvent. rsc.org

N-Chlorosuccinimide (NCS) Chlorosulfonation : This method utilizes S-alkylisothiourea salts, which are derived from readily available alkyl halides, and converts them to sulfonyl chlorides via NCS chlorosulfonation. A significant advantage is that the byproduct, succinimide, can be recycled back into NCS, making the process more sustainable. researchgate.net

One-Pot Synthesis : Researchers have developed convenient one-pot syntheses of sulfonamides from thiols and disulfides, where the sulfonyl chloride is generated in situ. sci-hub.se This eliminates the need to isolate the often unstable sulfonyl chloride intermediate.

The application of these green principles to the synthesis of 4-(2-ethoxyethoxy)benzene-1-sulfonyl chloride would involve starting with 4-(2-ethoxyethoxy)thiophenol or its corresponding disulfide and employing an environmentally friendly oxidation/chlorination system. Such a process would reduce reliance on harsh reagents and minimize waste generation.

| Synthetic Route | Key Reagents | Advantages | Disadvantages (of Traditional Route) |

| Traditional | Benzene (B151609) derivative, Chlorosulfonic Acid orgsyn.org | Well-established | Use of corrosive reagents, significant acid waste google.com |

| Green (Proposed) | Thiol/Disulfide, Oxone, Water rsc.org | Benign solvent, milder conditions | May require synthesis of thiol precursor |

| Green (Proposed) | S-Alkylisothiourea salt, NCS researchgate.net | Recyclable byproduct, accessible starting materials | Multi-step process from initial halide |

Development of Highly Selective and Efficient Reactions

The sulfonyl chloride functional group is a powerful electrophile, reacting readily with nucleophiles like amines and alcohols. wikipedia.org Future research is directed toward enhancing the selectivity and efficiency of these reactions. Selectivity is particularly important in complex molecules with multiple reactive sites, such as polyols. The use of sterically bulky sulfonylating agents has been shown to improve selectivity by favoring reactions at less hindered hydroxyl groups. researchgate.net

For this compound, the ethoxyethoxy group is not exceptionally bulky, suggesting its reactivity profile will be similar to other benzenesulfonyl chlorides. However, this side chain can influence the solubility of the reagent and its products, potentially allowing for reactions in a wider range of solvent systems, including more polar or aqueous environments. This could enhance reaction efficiency and simplify product purification. Research could focus on leveraging these solubility properties to develop highly efficient syntheses of novel sulfonamides and sulfonate esters with tailored characteristics. The development of polar sulfonyl chlorides is an under-represented area, and expanding this chemical space could be valuable for applications like drug discovery. orgsyn.org

Expansion into Novel Material Science Applications

Sulfonyl chlorides are valuable monomers and modifying agents in polymer chemistry. For instance, polystyrene sulfonyl chloride is a well-established resin used in solid-phase synthesis and for scavenging nucleophiles. rapp-polymere.com Furthermore, dichlorobenzene sulfonyl chlorides have been used to create sulfonated polyphenylene block copolymers. mdpi.com These materials are of interest for applications requiring specific mechanical or conductive properties.

The unique structure of this compound makes it an attractive candidate for creating novel functional materials. The flexible and polar ethoxyethoxy side chain, with its repeating ether linkages, could impart several desirable properties to polymers:

Increased Flexibility : The ether chain can act as a flexible spacer within a polymer backbone or as a side chain, potentially lowering the glass transition temperature and increasing the material's elasticity.

Enhanced Polarity and Solubility : The polar nature of the ether groups can improve the solubility of resulting polymers in a broader range of solvents.

Ion-Conducting Properties : The oxygen atoms in the ethoxyethoxy group can coordinate with metal cations (e.g., Li+), suggesting potential applications in solid polymer electrolytes for batteries and other electrochemical devices.

Future work will likely involve the polymerization of this compound with various co-monomers or its grafting onto existing polymer backbones to create materials with these specialized properties.

| Potential Application Area | Key Structural Feature | Resulting Material Property |

| Solid Polymer Electrolytes | Ether linkages in side chain | Ion coordination and conductivity |

| Flexible Plastics/Elastomers | Flexible side chain | Lowered glass transition temperature |

| Functional Membranes | Polar side chain | Modified hydrophilicity and transport properties |

Advanced Applications in Chemical Biology and Diagnostics (non-clinical)

In the realm of chemical biology, sulfonyl groups are instrumental in designing molecular tools for studying biological systems. A prominent example is the use of benzenesulfonyl derivatives to create fluorescent probes. These probes operate on a protection-deprotection mechanism; a non-fluorescent molecule (a fluorescein (B123965) derivative) is "protected" or quenched by a sulfonyl group. In the presence of a specific analyte, such as a reactive oxygen species (ROS) like superoxide, the sulfonyl group is cleaved, restoring fluorescence. nih.gov

This compound is a promising building block for developing such advanced probes. The ethoxyethoxy tail can be used to fine-tune the probe's physical properties for specific non-clinical diagnostic or imaging applications. For example, this group could:

Modulate Water Solubility : Enhancing the water solubility of a probe is often crucial for its use in biological buffer systems.

Influence Cellular Localization : The lipophilic and hydrophilic balance imparted by the side chain could direct the probe to specific subcellular compartments.

Serve as an Attachment Point : The terminal ethyl group could be further functionalized to attach other moieties, such as targeting ligands or other reporter groups.

Future research could involve incorporating this compound into novel probe architectures to create highly sensitive and selective sensors for various biologically relevant molecules, aiding in fundamental research into cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride, and what are their limitations?

- Methodology : A common approach involves sulfonation of the benzene ring followed by chlorination. For derivatives with ethoxyethoxy substituents, etherification using sodium alkoxides (e.g., sodium 2-ethoxyethoxide) and subsequent sulfonyl chloride formation via ClSO₂H or PCl₅ is typical . Challenges include controlling regioselectivity and avoiding over-chlorination, which can lead to byproducts. Reaction optimization requires inert atmospheres (e.g., argon) to prevent hydrolysis .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification often involves recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), elevated temperatures (25–60°C), and light. Analyze degradation products via NMR (e.g., disappearance of sulfonyl chloride peaks at δ 7.9–8.2 ppm) .

- Findings : Sulfonyl chlorides are moisture-sensitive; storage under argon at –20°C in desiccators is optimal . Hydrolysis to sulfonic acids occurs rapidly in aqueous environments, limiting shelf life .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxyethoxy group resonances at δ 3.5–4.5 ppm; aromatic protons at δ 7.2–8.1 ppm) .

- IR : Identify sulfonyl chloride stretch (~1370 cm⁻¹ and 1170 cm⁻¹) and ether C-O bonds (~1120 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl⁻ or ethoxyethoxy groups) .

Advanced Research Questions

Q. How does the electron-donating ethoxyethoxy group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

- Mechanistic Insight : The ethoxyethoxy group donates electron density via resonance, slightly deactivating the sulfonyl chloride toward nucleophiles like amines or alcohols. This requires longer reaction times or elevated temperatures (e.g., 60–80°C) for sulfonamide/sulfonate formation compared to less-substituted analogs .

- Experimental Design : Compare reaction kinetics with analogs (e.g., 4-methylbenzenesulfonyl chloride) using pseudo-first-order conditions. Monitor via in situ IR or HPLC .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives of this compound?

- Data Reconciliation :

- Structural Confirmation : Ensure derivatives are free of hydrolyzed byproducts (e.g., sulfonic acids) via ¹H NMR and LC-MS .

- Assay Conditions : Control pH (sulfonamides hydrolyze in acidic/basic media) and use cell-free systems to isolate target interactions .

- Case Study : Discrepancies in enzyme inhibition IC₅₀ values may arise from residual DMSO in assays; use ≤0.1% DMSO and validate with orthogonal assays (e.g., SPR vs. fluorescence) .

Q. How can computational modeling predict the regioselectivity of cross-coupling reactions involving this sulfonyl chloride?

- Methodology :

- DFT Calculations : Calculate Fukui indices to identify electrophilic sites. The sulfonyl chloride group directs electrophilic substitution to the para position of the ethoxyethoxy group .

- Docking Studies : Model interactions with catalytic systems (e.g., Pd(PPh₃)₄) to predict coupling efficiency in Suzuki-Miyaura reactions .

- Validation : Compare predicted vs. experimental yields for aryl boronic acid couplings .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.